molecular formula C21H21N3O4S B2752742 2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958717-08-3

2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2752742
CAS RN: 958717-08-3
M. Wt: 411.48
InChI Key: HTAMTBMVFVZHJY-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing various benzamide derivatives and related compounds, often with the aim of understanding their structural properties and potential as precursors for further chemical reactions. For instance, compounds have been synthesized via Diels-Alder reactions, showcasing regioselective and chemoselective reactions, crystallization behaviors, and the formation of hydrogen-bonded structures and frameworks in the solid state (Kranjc et al., 2011; Saeed et al., 2020). These studies lay the groundwork for understanding the chemical behavior and potential applications of such compounds.

Biological Activities

Several studies have investigated the biological activities of compounds similar to or derivatives of benzamide-based molecules, including their potential anticancer, antimicrobial, and enzymatic inhibition activities. For example, certain derivatives have been screened for their in vitro anticancer activity against various cancer cell lines, revealing compounds with notable efficacy (Waghmare et al., 2013). Another study focused on the antimicrobial evaluation and docking studies of thiophene-2-carboxamides, highlighting the synthesis strategy and biological evaluation against pathogens (Talupur et al., 2021).

Chemical Sensor Applications

Research into the photophysical properties of certain benzamide derivatives has indicated their potential as fluorescent chemosensors, particularly for metal ion detection (Khan, 2020). This application is significant for environmental monitoring and analytical chemistry, where sensitive and selective detection of ions is crucial.

Mechanism of Action

The mechanism of action for similar compounds, such as psychedelic phenyl isopropylamine derivatives, may be similar to those of LSD .

Future Directions

The future directions of research on similar compounds involve conducting in vivo biochemical tests of effective amides . These tests can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-7-4-5-9-17(13)24-20(15-11-29(26)12-16(15)23-24)22-21(25)14-8-6-10-18(27-2)19(14)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAMTBMVFVZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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